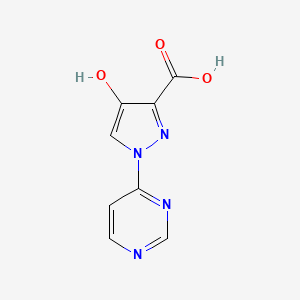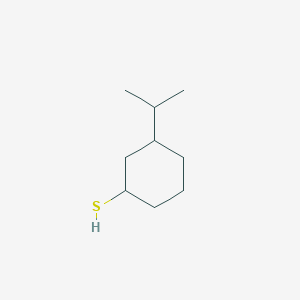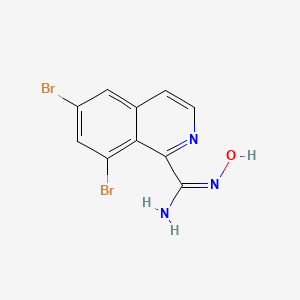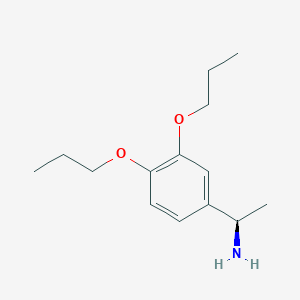
2-(1H-Pyrazol-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrazol-3-yl)benzonitrile is an organic compound that belongs to the class of pyrazoles It is characterized by a pyrazole ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-3-yl)benzonitrile typically involves the reaction of pyrazole derivatives with benzonitrile compounds. One common method involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . For instance, a one-step preparation method has been developed that simplifies the synthesis process and reduces the production cycle .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-(1H-Pyrazol-3-yl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anthelmintic effects . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)benzonitrile: This compound is structurally similar but differs in the position of the pyrazole ring attachment.
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile: This compound includes a chlorine atom, which can significantly alter its chemical properties and reactivity.
2,6-Di(1H-pyrazol-3-yl)pyridine: This compound features two pyrazole rings and is used in coordination chemistry.
Uniqueness
2-(1H-Pyrazol-3-yl)benzonitrile is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3/c11-7-8-3-1-2-4-9(8)10-5-6-12-13-10/h1-6H,(H,12,13) |
InChI Key |
KRAWAGMBRSAXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)






![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)






